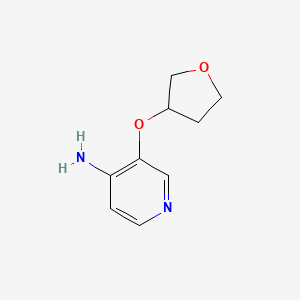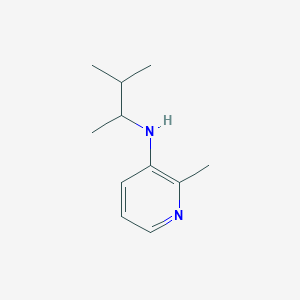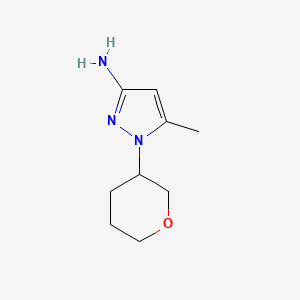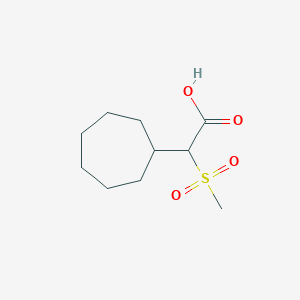amine](/img/structure/B15273507.png)
[1-(4-Chlorophenyl)ethyl](1-methoxypropan-2-YL)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)ethylamine: is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol . This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, and a methoxypropan-2-ylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetone with 1-methoxypropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and a catalyst like sodium hydroxide . The mixture is heated to a specific temperature, often around 60-80°C , and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of 1-(4-Chlorophenyl)ethylamine may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using or to produce or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)ethylamine is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. It may act on receptor sites or enzymes , leading to alterations in cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- These compounds have similar structural features but differ in their functional groups, leading to variations in their chemical behavior and applications .
1-(4-Chlorophenyl)ethylamine: shares similarities with compounds like and .
Uniqueness
- The presence of the methoxypropan-2-ylamine moiety in 1-(4-Chlorophenyl)ethylamine imparts unique chemical properties, making it distinct from its analogs.
- This uniqueness can influence its reactivity, biological activity, and potential applications in various fields .
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
N-[1-(4-chlorophenyl)ethyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C12H18ClNO/c1-9(8-15-3)14-10(2)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 |
Clave InChI |
BFDTWUQVQYIXRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(COC)NC(C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


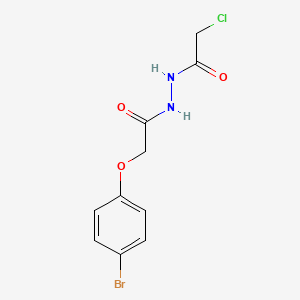
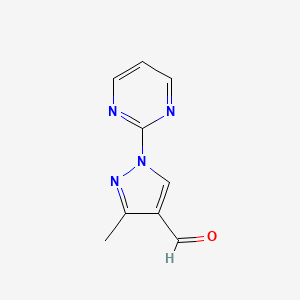
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
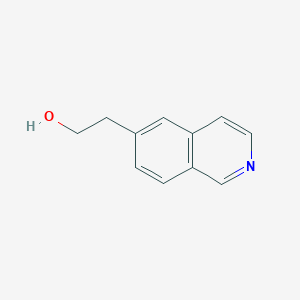



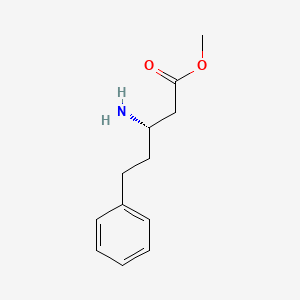
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)
